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Compound of Interest

Compound Name: Clazosentan

Cat. No.: B1669160

An objective analysis of the efficacy and safety of the endothelin receptor antagonist
clazosentan in preventing cerebral vasospasm and subsequent infarction following
aneurysmal subarachnoid hemorrhage (aSAH).

This guide provides a comprehensive comparison of clazosentan and placebo for the
prevention of vasospasm-related cerebral infarcts in patients who have experienced an
aneurysmal subarachnoid hemorrhage. The information is based on data from pivotal clinical
trials, including CONSCIOUS-1, CONSCIOUS-2, CONSCIOUS-3, and REACT, as well as
subsequent meta-analyses.

Mechanism of Action

Clazosentan is a selective endothelin-A (ET_A) receptor antagonist.[1] Following a
subarachnoid hemorrhage, the potent vasoconstrictor endothelin-1 (ET-1) is released, which
binds to ET_A receptors on vascular smooth muscle cells in the cerebral arteries, leading to
prolonged and severe vasoconstriction known as cerebral vasospasm.[1][2] This vasospasm
can restrict blood flow, leading to delayed cerebral ischemia and potentially cerebral infarction.
[1] Clazosentan works by competitively inhibiting the binding of ET-1 to ET_A receptors,
thereby preventing this vasoconstrictive cascade.[1]
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Clazosentan's mechanism of action in preventing vasospasm.

Efficacy in Clinical Trials

The efficacy of clazosentan has been evaluated in a series of major clinical trials with varying
results. While consistently showing a reduction in angiographic vasospasm, its effect on clinical

outcomes has been less definitive.
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CONSCIOUS-1 Trial

This Phase 2b dose-finding study demonstrated a significant, dose-dependent reduction in
moderate to severe angiographic vasospasm with clazosentan compared to placebo. A post-
hoc analysis suggested a trend towards a reduction in vasospasm-related morbidity and

mortality.
Clazosentan 1 Clazosentan 5 Clazosentan
Outcome Placebo (n=96)
mg/h (n=107) mg/h (n=110) 15 mg/h (n=96)
Moderate/Severe
Angiographic 66% N/A N/A 23%
Vasospasm

Table 1: Key Efficacy Endpoint in the CONSCIOUS-1 Trial.

CONSCIOUS-2 and CONSCIOUS-3 Trials

These Phase 3 trials evaluated the effect of clazosentan on a composite primary endpoint of
vasospasm-related morbidity and all-cause mortality.

In the CONSCIOUS-2 trial, which enrolled patients with clipped aneurysms, clazosentan (5
mg/h) did not significantly reduce the primary endpoint compared to placebo.

The CONSCIOUS-3 trial, which enrolled patients with coiled aneurysms, was halted
prematurely. However, the available data showed that clazosentan at a dose of 15 mg/h
significantly reduced the primary endpoint, though this did not translate into an improvement in
the overall functional outcome as measured by the extended Glasgow Outcome Scale (GOSE).
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Primary

: Primary
] Endpoint )
. Patient Clazosenta Endpoint
Trial . Occurrence p-value
Population n Dose Occurrence
(Clazosenta
(Placebo)
n)
CONSCIOUS  Clipped
5 mg/h 21% 25% 0.10
-2 Aneurysms
CONSCIOUS  Coiled
15 mg/h 15% 27% 0.007

-3 Aneurysms

Table 2: Primary Endpoint Results in CONSCIOUS-2 and CONSCIOUS-3 Trials.

Japanese Phase 3 Trials

Two parallel Phase 3 trials conducted in a Japanese population with aSAH (one with coiled and
one with clipped aneurysms) found that clazosentan (10 mg/hr) significantly reduced the
incidence of vasospasm-related morbidity and all-cause mortality compared to placebo in both
patient cohorts.

Primary Endpoint . .
Primary Endpoint

. . Occurrence Relative Risk
Patient Population Occurrence .
(Clazosentan 10 Reduction
(Placebo)
mg/hr)
Coiled Aneurysms 13.6% 28.8% 53%
Clipped Aneurysms 16.2% 39.6% 59%

Table 3: Primary Endpoint Results in Japanese Phase 3 Trials.

REACT Trial

The most recent Phase 3 trial, REACT, did not show a significant effect of clazosentan (15
mg/hour) on the primary endpoint of clinical deterioration due to delayed cerebral ischemia.

Impact on Cerebral Infarction
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A meta-analysis of multiple studies has shown that clazosentan significantly reduces the risk
of vasospasme-related cerebral infarcts compared to placebo. In the CONSCIOUS-3 trial,
vasospasm-related new cerebral infarcts occurred in 7% of patients in the 15 mg/h
clazosentan group, compared to 13% in the placebo group.

Clazosentan Group Placebo Group

Study/Analysis Relative Risk (RR)
(Infarct Rate) (Infarct Rate)

Meta-analysis N/A N/A 0.56

CONSCIOUS-3 7% (at 15 mg/h) 13% N/A

Table 4: Effect of Clazosentan on Vasospasm-Related Cerebral Infarcts.

Safety Profile

Across the clinical trial program, clazosentan has been associated with a higher incidence of
certain adverse events compared to placebo. The most commonly reported treatment-
emergent adverse events of specific interest are pulmonary complications (including pulmonary
edema and pleural effusion), hypotension, and anemia. These adverse events were generally
considered manageable.

Adverse Event Clazosentan (Frequency) Placebo (Frequency)
Pulmonary Complications Higher Lower
Hypotension Higher Lower
Anemia Higher Lower

Table 5: Common Adverse Events Associated with Clazosentan.

Experimental Protocols

The clinical trials for clazosentan followed a generally similar experimental workflow.
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Generalized experimental workflow for clazosentan trials.

Key elements of the protocols for the major Phase 3 trials included:

» Patient Population: Adults with aneurysmal subarachnoid hemorrhage whose ruptured
aneurysm had been secured by either endovascular coiling or surgical clipping.

« Intervention: Continuous intravenous infusion of clazosentan (at varying doses, typically 5
mg/h, 10 mg/h, or 15 mg/h) or placebo, initiated within a specified timeframe after the aSAH.

e Duration of Treatment: Typically up to 14 or 15 days.

» Primary Endpoint: Often a composite endpoint including all-cause mortality, vasospasm-
related new cerebral infarcts, delayed ischemic neurological deficit due to vasospasm, and
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the use of rescue therapy for vasospasm.

e Secondary Endpoints: Commonly included functional outcomes assessed by scales such as
the extended Glasgow Outcome Scale (GOSE) at 12 weeks post-hemorrhage.

Conclusion

The evidence from numerous clinical trials indicates that clazosentan is effective at reducing
angiographic vasospasm. Meta-analyses and some individual trials have also demonstrated its
ability to significantly lower the incidence of vasospasm-related cerebral infarcts. However, this
consistent effect on a key pathophysiological mechanism and a direct complication has not
reliably translated into improved long-term functional outcomes for patients. The use of
clazosentan is also associated with an increased risk of manageable, yet significant, adverse
events such as pulmonary complications, hypotension, and anemia. Therefore, while
clazosentan shows clear pharmacological activity against vasospasm, its role in the routine
management of aSAH remains a subject of ongoing discussion and research within the
scientific and medical communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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